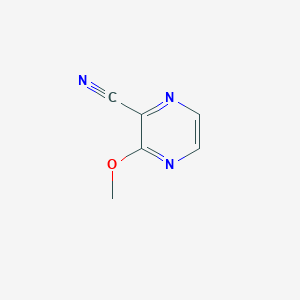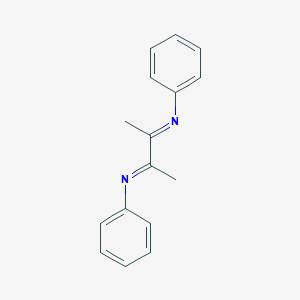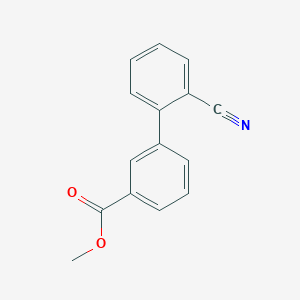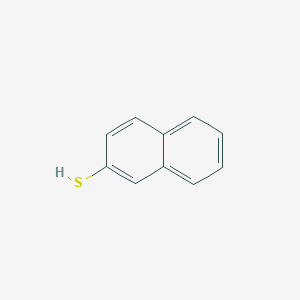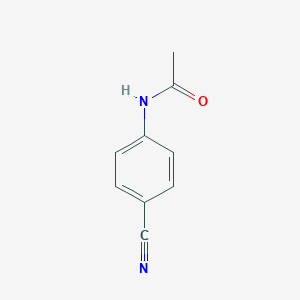
3,3-Dimethyl-5-nitroindolin-2-one
Overview
Description
3,3-Dimethyl-5-nitroindolin-2-one (DMNI) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitro group attached to the indole ring. DMNI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the synthesis of other compounds, such as indoline-2-carboxylic acid (ICA) and indoline-2-carboxamide (ICA-amide).
Scientific Research Applications
1. Crystallography
- Application : The compound “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the study of crystal structures. Specifically, it was used in the formation of (Z)-3-hydrazono-5-nitroindolin-2-one – dimethyl sulfoxide (1/1), C8H6N4O3 .
- Method : The compound was mixed with hydrazine hydrate and a few drops of acetic acid in absolute ethanol. The mixture was stirred at room temperature for 30 minutes and then refluxed for 3 hours. Ice was added directly to the hot solution, and the precipitate obtained was filtered and washed several times with water .
- Results : The experiment yielded the product in 93% yield. Recrystallization from dimethyl sulfoxide yielded orange crystals suitable for X-ray diffraction analysis .
2. Antitumor Drug Discovery
- Application : “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the design and synthesis of a novel class of antitumor agents .
- Method : Based on enzyme binding features of (Z)-SU5402, a β-pyrrole group was introduced at the 3-position of the indolin-2-one core, resulting in a series of novel 3,5-substituted indolin-2-ones .
- Results : Twenty new compounds with E configuration were designed, synthesized, and bioassayed .
3. Antiviral Activity
- Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antiviral agents .
- Method : Specific derivatives were prepared and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
4. Anti-inflammatory Activity
- Application : Indole derivatives have been found to possess anti-inflammatory properties .
- Method : Specific derivatives were synthesized and their anti-inflammatory activity was evaluated .
- Results : Some compounds were found to be more potent than indomethacin, a commonly used nonsteroidal anti-inflammatory drug .
5. Antioxidant Activity
- Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antioxidants .
- Method : Specific derivatives were prepared and their antioxidant activity was evaluated .
- Results : Certain compounds showed significant antioxidant activity .
6. Antimicrobial Activity
properties
IUPAC Name |
3,3-dimethyl-5-nitro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSOWVJQJFESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573157 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-nitroindolin-2-one | |
CAS RN |
100511-00-0 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

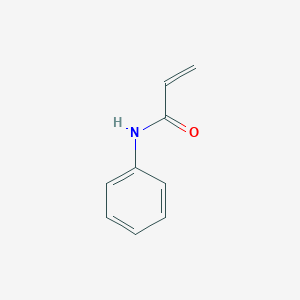
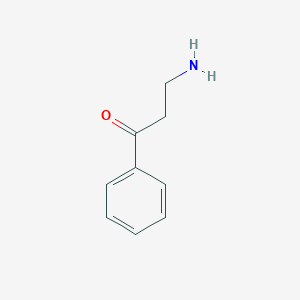
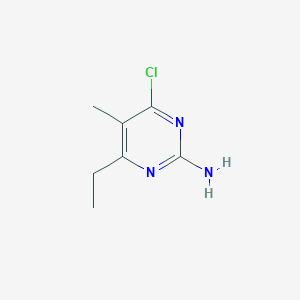
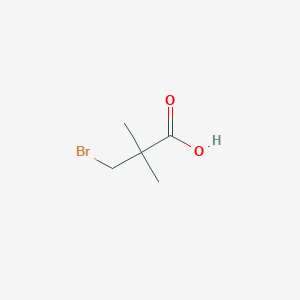
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
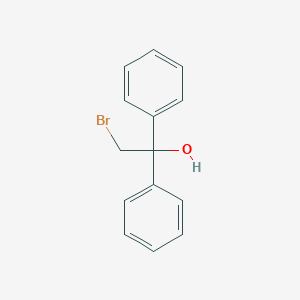
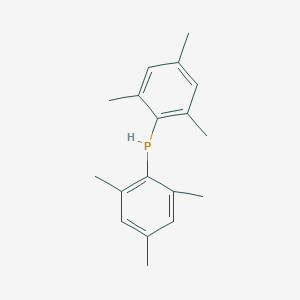
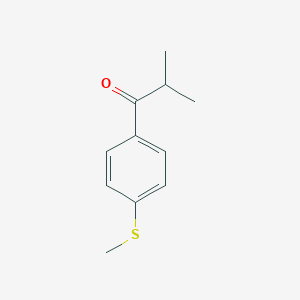
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
